Product packaging for UDP-GlcNAz(Cat. No.:)

UDP-GlcNAz

Cat. No.: B13712899
M. Wt: 692.3 g/mol
InChI Key: XGTPLFSPWJKVQB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

UDP-GlcNAz (UDP-N-azidoacetylglucosamine disodium salt) is a functionalized sugar nucleotide analog of UDP-N-acetylglucosamine (UDP-GlcNAc) that serves as a critical metabolic probe and biochemical tool in glycobiology research. Its core research value lies in the azide (N3) group attached to the GlcNAc moiety, which enables bioorthogonal "click chemistry" labeling via strain-promoted alkyne-azide cycloaddition (SPAAC) for detection, isolation, and imaging of newly synthesized glycans . In metabolic glycan engineering applications, researchers utilize this compound to study bacterial glycans by bypassing natural metabolic pathways. When processed intracellularly, it is incorporated into various glycostructures, with studies in E. coli showing highest incorporation into peptidoglycan (PGN), lower levels in the exopolysaccharide poly-β-1,6-N-acetylglucosamine (PNAG), and no observable incorporation into lipopolysaccharide (LPS) or enterobacterial common antigen (ECA) . This incorporation profile provides a powerful tool for selectively labeling and studying specific bacterial cell wall components. Biochemically, this compound acts as a substrate for specific glycosyltransferases. It serves as a sugar donor for UDP-GlcNAc:polypeptidyltransferase (OGT enzyme), facilitating the labeling of proteins through O-GlcNAcylation processes . The compound is supplied as a disodium salt with molecular formula C17H27N6NaO17P2 and a molecular weight of 672.36-672.37 g/mol . It is provided as a white to off-white powder with a minimum purity of 95% and should be stored at -20°C, sealed, and protected from light to ensure long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N6Na2O17P2 B13712899 UDP-GlcNAz

Properties

Molecular Formula

C17H24N6Na2O17P2

Molecular Weight

692.3 g/mol

IUPAC Name

disodium;[3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2

InChI Key

XGTPLFSPWJKVQB-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+]

Origin of Product

United States

Metabolic Incorporation Pathways of Udp Glcnaz Precursors

Cellular Permeation and Intracellular Processing of Azidoacetylglucosamine (GlcNAz) Derivatives

For GlcNAz derivatives to be incorporated into cellular metabolic pathways, they must first cross the cell membrane and undergo intracellular modifications.

Role of Peracetylation in Enhancing Cellular Uptake

Peracetylation of GlcNAz, resulting in the compound peracetylated N-azidoacetylglucosamine (Ac4GlcNAz), significantly enhances its cellular uptake. mdpi.compnas.orgpnas.orgjci.orgbroadpharm.com The addition of acetyl groups increases the hydrophobicity of the sugar analog, allowing it to more efficiently penetrate the lipophilic cell membrane. mdpi.compnas.org This enhanced permeability facilitates the delivery of the modified sugar into the cytoplasm. mdpi.compnas.org

Deacetylation by Intracellular Esterases

Once inside the cell, the peracetylated GlcNAz (Ac4GlcNAz) is rapidly deacetylated by intracellular esterases. mdpi.compnas.orgpnas.orgjci.orgfrontiersin.org This enzymatic removal of the acetyl groups liberates the free GlcNAz, which can then enter downstream metabolic pathways. mdpi.compnas.orgfrontiersin.org

Biosynthesis of UDP-GlcNAz via the Hexosamine Salvage Pathway

Following deacetylation, GlcNAz enters the hexosamine salvage pathway, mirroring the metabolic fate of its natural counterpart, N-acetylglucosamine (GlcNAc). mdpi.compnas.org This pathway is a crucial route for the biosynthesis of this compound.

Enzymatic Steps and Intermediates (e.g., GlcNAz-1-phosphate)

The hexosamine salvage pathway involves a series of enzymatic steps to convert GlcNAz into this compound. The key intermediate in this process is GlcNAz-1-phosphate. pnas.orgnih.gov The conversion of GlcNAz to GlcNAz-1-phosphate is catalyzed by a kinase, such as N-acetylglucosamine kinase (NAGK) in mammalian cells or potentially a promiscuous sugar kinase like NahK in bacteria. pnas.orgfrontiersin.orgnih.govnih.govresearchgate.net Subsequently, GlcNAz-1-phosphate is converted to this compound by a uridylyltransferase. pnas.orgnih.gov

The hexosamine salvage pathway for GlcNAz can be summarized by the following key steps:

GlcNAz is phosphorylated to GlcNAz-6-phosphate (though direct phosphorylation to GlcNAz-1-phosphate by specific kinases like NahK is also observed, particularly in engineered systems). pnas.orgnih.govresearchgate.net

GlcNAz-6-phosphate is converted to GlcNAz-1-phosphate by a phosphoglucomutase, such as N-acetylglucosamine-phosphate mutase (AGM1). pnas.orgfrontiersin.orgnih.govpnas.org

GlcNAz-1-phosphate reacts with UTP to form this compound, catalyzed by a UDP-N-acetylhexosamine pyrophosphorylase (UAP), also known as UDP-GlcNAc pyrophosphorylase (AGX1 or AGX2). pnas.orgfrontiersin.orgpnas.org

A simplified representation of the enzymatic steps and intermediates is shown below:

StepEnzymeSubstrate(s)Product(s)
PhosphorylationNAGK (mammalian), NahK (bacterial) pnas.orgfrontiersin.orgnih.govnih.govresearchgate.netGlcNAz, ATPGlcNAz-6-phosphate or GlcNAz-1-phosphate pnas.orgnih.gov
Mutase (if GlcNAz-6-P formed)AGM1 pnas.orgfrontiersin.orgnih.govpnas.orgGlcNAz-6-phosphateGlcNAz-1-phosphate pnas.orgnih.gov
UridylyltransferAGX1/AGX2 (mammalian), GlmU (bacterial) pnas.orgfrontiersin.orgnih.govpnas.orgGlcNAz-1-phosphate, UTPThis compound, PPi pnas.org

Identification of Rate-Limiting Enzymes (e.g., UDP-GlcNAc Pyrophosphorylase isoforms like AGX1/2)

Research has indicated that the conversion of GlcNAz-1-phosphate to this compound, catalyzed by UDP-GlcNAc pyrophosphorylase (AGX1/2 isoforms in humans), can be a rate-limiting step in the biosynthesis of this compound via the GlcNAz salvage pathway. nih.govpnas.org Studies have shown that the efficiency of this step can be relatively low for the azido (B1232118) analog compared to the natural substrate. nih.govpnas.org Specifically, the AGX1 and AGX2 isoforms, which differ by an alternatively spliced insert, are key enzymes in synthesizing UDP-GlcNAc and its analogs like this compound. uniprot.orgembopress.orgembopress.org While both isoforms have activity towards GlcNAc-1-phosphate and GalNAc-1-phosphate, their relative activities can differ, and the efficiency with the azido-modified substrate can be a bottleneck. nih.govpnas.orguniprot.org

Data from research suggests that the pyrophosphorylase step is a critical control point in the GlcNAc salvage pathway for GlcNAz metabolism. nih.govpnas.org

Enzyme Activity Towards SubstratesNatural Substrate (GlcNAc-1-phosphate)Azido Analog (GlcNAz-1-phosphate)
Human AGX1/AGX2 nih.govpnas.orgHigher efficiency nih.govpnas.orgLower efficiency nih.govpnas.org

Strategies for Enhancing this compound Biosynthesis Efficiency

To overcome the limitations in this compound biosynthesis efficiency, particularly at the pyrophosphorylase step, several strategies have been explored. Overexpression of the rate-limiting enzyme, UDP-GlcNAc pyrophosphorylase (specifically the AGX2 isoform), has been shown to significantly enhance this compound biosynthesis from Ac4GlcNAz. nih.govpnas.orgsynvenio.com This approach increases the cellular capacity to convert GlcNAz-1-phosphate to this compound, leading to higher intracellular concentrations of the activated azido sugar. nih.govpnas.org

Another strategy involves utilizing alternative metabolic entry points. For instance, using peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) has been found to result in more robust labeling of O-GlcNAcylated proteins than Ac4GlcNAz. nih.govpnas.org This is because Ac4GalNAz is converted to UDP-GalNAz, which can then be efficiently epimerized to this compound by UDP-galactose 4'-epimerase (GALE). frontiersin.orgnih.govpnas.orgnih.gov This metabolic cross-talk provides a more efficient route to generate intracellular this compound in some cell types. nih.govpnas.org

StrategyMechanismEffect on this compound BiosynthesisReference
Overexpression of AGX2 nih.govpnas.orgsynvenio.comIncreased pyrophosphorylase activityEnhanced efficiency nih.govpnas.orgsynvenio.com
Using Ac4GalNAz as precursor frontiersin.orgnih.govpnas.orgnih.govConversion to UDP-GalNAz followed by GALE-mediated epimerization to this compoundMore robust biosynthesis in some cells frontiersin.orgnih.govpnas.orgnih.gov

These strategies highlight the importance of understanding the specific metabolic fluxes and enzyme limitations within different cellular systems to optimize the metabolic incorporation of this compound precursors for effective glycan labeling.

UDP-N-azidoacetylglucosamine (this compound) is a synthetic analog of the naturally occurring sugar nucleotide UDP-N-acetylglucosamine (UDP-GlcNAc). It is widely used in metabolic glycoengineering to tag and visualize glycans due to the bioorthogonal azide (B81097) group it carries . The incorporation of this compound into cellular glycans relies on its metabolic conversion from cell-permeable precursors and its subsequent utilization by glycosyltransferases. While this compound can be directly synthesized in vitro, its delivery into living cells for metabolic labeling typically involves feeding cells with modified monosaccharide precursors, such as N-azidoacetylglucosamine (GlcNAz) or its peracetylated form, Ac4GlcNAz mdpi.comacs.orgnih.gov. These precursors enter cellular salvage pathways and are converted through enzymatic steps into the activated nucleotide sugar this compound mdpi.compnas.org.

Ideally, metabolic chemical reporters would exclusively enter a single biosynthetic pathway to label a specific type of modification. However, azido sugar analogs, including those designed to label O-GlcNAc, can exhibit metabolic cross-talk and be incorporated into other glycan types, such as N-linked and mucin-type O-linked glycans mdpi.comacs.org. This lack of absolute specificity stems from the ability of cellular enzymes to process and interconvert different azido sugar nucleotides mdpi.comacs.org.

Metabolic Cross-Talk and Interconversion of Azido Sugar Nucleotides

Metabolic cross-talk between different sugar salvage pathways and the interconversion of azido sugar nucleotides significantly influence the efficiency and specificity of metabolic labeling experiments. This cross-talk can lead to the incorporation of an azido sugar analog into glycan structures other than the intended target, complicating the interpretation of labeling results acs.orgnih.gov.

Conversion of N-azidoacetylgalactosamine (GalNAz) to UDP-GalNAz

N-azidoacetylgalactosamine (GalNAz), an analog of N-acetylgalactosamine (GalNAc), is a commonly used metabolic reporter, particularly for labeling mucin-type O-linked glycans mdpi.compnas.org. GalNAz, often administered in its peracetylated form (Ac4GalNAz) for improved cellular uptake, enters the GalNAc salvage pathway pnas.orgsynvenio.com. Within the cell, Ac4GalNAz is deacetylated by intracellular esterases to release GalNAz pnas.org. GalNAz is then converted through enzymatic steps to form UDP-N-azidoacetylgalactosamine (UDP-GalNAz) synvenio.comnih.govresearchgate.net. This conversion typically involves phosphorylation by a kinase (e.g., GalNAc 1-kinase) and subsequent uridylylation by a pyrophosphorylase (e.g., AGX1) pnas.orgpnas.org. Studies have shown that GalNAz is an effective substrate for the enzymes in the GalNAc salvage pathway, leading to the metabolic incorporation of azides into mucin-type O-linked glycoproteins pnas.org.

Epimerization of UDP-GalNAz to this compound by UDP-Galactose 4-Epimerase (GALE)

A crucial aspect of metabolic cross-talk involving azido sugars is the epimerization of UDP-GalNAz to this compound. This reaction is primarily catalyzed by the enzyme UDP-galactose 4-epimerase (GALE) mdpi.comsynvenio.comnih.govresearchgate.net. Mammalian GALE is known to interconvert not only UDP-galactose and UDP-glucose but also UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc) nih.govpnas.orgnih.govwikipedia.org. Similarly, GALE can catalyze the reversible conversion between the azido analogs, UDP-GalNAz and this compound mdpi.comsynvenio.comnih.govresearchgate.netresearchgate.net.

This epimerization means that when cells are fed with GalNAz or Ac4GalNAz, both UDP-GalNAz and this compound pools are generated intracellularly synvenio.comnih.govresearchgate.net. The ratio of this compound to UDP-GalNAz at equilibrium can be influenced by cellular conditions, such as glucose concentration synvenio.com. For instance, under low glucose conditions, GalNAz has been shown to predominantly label intracellular O-GlcNAc residues, while under high glucose conditions, mucin O-glycan labeling is more prominent synvenio.com. This suggests that metabolic flux can impact the relative levels of this compound and UDP-GalNAz produced from a GalNAz precursor synvenio.com.

Implications for Labeling Efficiency and Specificity in Different Glycosylation Contexts

The metabolic interconversion of azido sugar nucleotides, particularly the GALE-mediated epimerization of UDP-GalNAz to this compound, has significant implications for the efficiency and specificity of metabolic labeling.

When using GalNAz or Ac4GalNAz, the resulting this compound can serve as a substrate for enzymes that utilize UDP-GlcNAc, such as O-GlcNAc transferase (OGT) mdpi.comacs.orgnih.govresearchgate.net. This leads to the incorporation of the azido sugar into O-GlcNAc modified proteins, even though the initial precursor was a GalNAc analog mdpi.comnih.govresearchgate.netrsc.org. Furthermore, this compound can also be incorporated into N-linked and other O-linked glycans, as UDP-GlcNAc is a precursor for these structures mdpi.comacs.org.

Conversely, if the goal is to specifically label O-GlcNAc using a GlcNAc analog like GlcNAz (or Ac4GlcNAz), the resulting this compound can be epimerized by GALE to UDP-GalNAz acs.orgnih.govbiorxiv.org. This UDP-GalNAz can then be incorporated into glycans that typically utilize UDP-GalNAc, such as mucin-type O-linked glycans acs.orgnih.govbiorxiv.org.

This metabolic cross-talk reduces the specificity of labeling, as a single azido sugar precursor can be channeled into multiple glycosylation pathways mdpi.comacs.orgnih.govbiorxiv.org. The extent of this interconversion and the resulting labeling pattern can vary depending on the cell type, metabolic state, and the specific azido sugar analog used nih.govbiorxiv.orgacs.org. For example, modified GalNAc analogs with branched acylamide side chains have been developed that show resistance to GALE-mediated epimerization, offering improved specificity for O-GalNAc labeling biorxiv.orgresearchgate.netpnas.org.

Enzymatic Utilization of Udp Glcnaz in Glycosylation Processes

Substrate Promiscuity of Glycosyltransferases

Glycosyltransferases are enzymes that catalyze the transfer of saccharide moieties from activated donor molecules (such as UDP-sugar nucleotides) to acceptor molecules, including proteins, lipids, or other carbohydrates. The degree to which these enzymes can accommodate modified sugar donors, such as UDP-GlcNAz, is referred to as substrate promiscuity or tolerance. Research has indicated that many glycosyltransferases, particularly O-GlcNAc Transferase (OGT), exhibit a notable degree of substrate promiscuity nih.govresearchgate.netnih.govplos.org. This tolerance allows for the enzymatic incorporation of modified sugars, like GlcNAz, into glycoconjugates.

Acceptance of this compound by O-GlcNAc Transferase (OGT) for O-GlcNAcylation

O-GlcNAc Transferase (OGT) is a crucial glycosyltransferase responsible for attaching a single N-acetylglucosamine (GlcNAc) residue in an O-glycosidic linkage to serine and threonine residues of nucleocytoplasmic proteins, a modification known as O-GlcNAcylation mdpi.comwikipedia.orgrsc.org. Studies have demonstrated that OGT can utilize this compound as a donor substrate, transferring the azido-modified sugar (GlcNAz) onto target proteins mdpi.comrsc.org. This enzymatic activity forms the basis for using this compound in metabolic labeling strategies to tag and identify O-GlcNAcylated proteins.

In vitro studies using recombinant OGT have confirmed its ability to accept this compound as a substrate pnas.orgnih.govresearchgate.netplos.orgnih.govacs.org. Experiments involving recombinant OGT and known protein substrates, such as the nuclear pore protein p62, in the presence of this compound have shown the enzymatic transfer of GlcNAz to the protein pnas.orgnih.govacs.org. While OGT is capable of utilizing this compound, the efficiency of this transfer, as indicated by kinetic studies, may be reduced compared to the natural substrate, UDP-GlcNAc researchgate.netplos.org. Despite this, the activity is sufficient for research applications. Methodologies, such as versatile OGT assays utilizing this compound in conjunction with techniques like Ni-NTA plate capture and subsequent detection, have been developed to facilitate high-throughput characterization of OGT activity with various substrates and inhibitors nih.govacs.org. These assays provide a means to quantitatively assess the enzyme's tolerance for modified sugar donors.

This compound can be generated intracellularly when cells are treated with cell-permeable precursors like per-O-acetylated GlcNAz rsc.orgpnas.orgnih.gov. Once formed, this unnatural sugar nucleotide can be utilized by endogenous OGT to modify proteins within the cellular environment pnas.org. This metabolic labeling approach allows for the tagging of O-GlcNAcylated proteins in living cells with a chemical handle (the azide (B81097) group) that can be subsequently reacted with probes for detection, visualization, or enrichment mdpi.comwikipedia.orgrsc.org. Studies have shown robust labeling of O-GlcNAcylated proteins in mammalian cells following treatment with per-O-acetylated GlcNAz or, more effectively, with per-O-acetylated N-azidoacetylgalactosamine (GalNAz), which is converted to this compound via the action of UDP-galactose 4'-epimerase (GALE) rsc.orgnih.govnih.govpnas.org. The efficiency of cellular incorporation can be influenced by factors such as the transport of the precursor into cells and organelles, as well as the intracellular concentration of this compound relative to the natural substrate UDP-GlcNAc pnas.org.

In Vitro Enzymatic Characterization of OGT Activity with this compound

Broad Specificity of Other GlcNAc Transferases towards this compound Analogs

Beyond OGT, other glycosyltransferases have also demonstrated a degree of tolerance towards UDP-sugar analogs, including those with modifications similar to this compound. Enzymes involved in the GlcNAc salvage pathway, which convert exogenous GlcNAc and its analogs into UDP-GlcNAc and its modified forms, generally tolerate the presence of an azido (B1232118) group in GlcNAz, leading to the efficient formation of this compound rsc.orgpnas.orgbiorxiv.org. Bacterial enzymes like PmGlmU and mammalian enzymes such as AGX1, involved in the synthesis of UDP-GlcNAc/GalNAc analogs, have shown tolerance for modifications in the sugar moiety, including those at the N-acyl position, facilitating the enzymatic synthesis of this compound and similar compounds biorxiv.orgresearchgate.net. Furthermore, some human glycosyltransferases, such as B3GNT2 and B4GalT1, have been reported to exhibit some acceptance of azide modifications at the C2 N-acyl position of sugar donors biorxiv.org. The promiscuity of various plant glycosyltransferases towards different sugar donors, including this compound, has also been explored in the context of natural product glycodiversification acs.org.

Characterization of Glycosyltransferase Substrate Tolerance in Bacterial Systems (e.g., PgaCD, MurA, MurB, MurC)

Bacterial glycosyltransferases play essential roles in the synthesis of crucial cell wall components, such as peptidoglycan. The Mur enzymes (MurA, MurB, MurC, MurD, MurE, MurF) are key players in the cytoplasmic steps of peptidoglycan biosynthesis rcsb.orgasm.orgfrontiersin.orgpsu.edupatsnap.comwikipedia.orguniprot.orgnih.govnih.govebi.ac.uknih.govmdpi.comoup.comtandfonline.comnih.gov. MurA catalyzes the initial committed step, transferring an enolpyruvyl moiety to UDP-GlcNAc rcsb.orgasm.orgfrontiersin.orgpsu.edupatsnap.com. MurB then reduces the product of MurA to form UDP-N-acetylmuramic acid (UDP-MurNAc) uniprot.orgnih.govmdpi.comtandfonline.com. MurC, MurD, MurE, and MurF are ligases that sequentially add amino acids to UDP-MurNAc to form the peptidoglycan precursor UDP-MurNAc-pentapeptide wikipedia.orgnih.govebi.ac.ukoup.comnih.gov. While these enzymes utilize UDP-GlcNAc or UDP-MurNAc as their natural substrates, information specifically detailing the characterization of their substrate tolerance towards this compound as a potential alternative substrate was not found in the consulted literature. Research on these bacterial enzymes primarily focuses on their natural catalytic mechanisms and the development of inhibitors targeting their essential activities in cell wall synthesis.

Dynamic Regulation of Glycosylation via Hydrolases

Glycosylation is a dynamic process that is regulated by the coordinated action of glycosyltransferases and glycoside hydrolases. In the case of O-GlcNAcylation, the modification is added by OGT and removed by a specific β-N-acetylglucosaminidase known as O-GlcNAcase (OGA) mdpi.comwikipedia.orgrsc.orgnih.gov. OGA catalyzes the hydrolysis of the O-glycosidic bond, releasing GlcNAc and the unmodified protein mdpi.comwikipedia.orgnih.gov. While OGT can transfer GlcNAz from this compound to proteins, the subsequent removal of this modified sugar by OGA is significantly less efficient compared to the removal of the natural O-GlcNAc modification nih.gov. This reduced activity of the hydrolase towards the azido-modified sugar can impact the turnover rate of O-GlcNAz-modified proteins within the cell, potentially leading to their accumulation and affecting downstream cellular processes. The interplay between the activity of glycosyltransferases like OGT and hydrolases like OGA, and how this is affected by the presence of unnatural substrates like this compound, is a critical aspect of understanding the dynamics of glycosylation and the application of chemical reporters.

Cleavage of O-GlcNAz by O-GlcNAcase (OGA)

O-GlcNAcase (OGA), also known as hexosaminidase C, is the enzyme responsible for removing the O-GlcNAc modification from proteins, thus dynamically regulating protein O-GlcNAcylation in conjunction with OGT wikipedia.orgmdpi.comnih.govfrontiersin.org. OGA catalyzes the hydrolysis of the β-glycosidic bond linking GlcNAc to serine or threonine residues wikipedia.org.

Research has demonstrated that OGA can also cleave O-GlcNAz modifications from proteins medchemexpress.comnih.gov. Studies investigating the efficiency of OGA-catalyzed cleavage of GlcNAz glycosides relative to natural GlcNAc substrates have shown that OGA tolerates the presence of the azide functionality nih.gov. For instance, using a chromogenic substrate analogue, para-nitrophenyl (B135317) 2-azidoacetamido-2-deoxy-β-d-glucopyranoside (an analogue of pNP-GlcNAc), it was observed that OGA could cleave this modified substrate nih.gov. While there might be some differences in catalytic efficiency compared to the natural substrate, the ability of OGA to remove O-GlcNAz is significant for the dynamic cycling of this modification when introduced metabolically nih.gov. Digestion of O-GlcNAz-labeled proteins with OGA has been shown to abrogate or reduce the signal from subsequent click chemistry labeling, consistent with the enzymatic removal of the O-GlcNAz modification nih.gov.

Influence of OGA Activity on Metabolic Labeling Persistence

The activity of OGA plays a crucial role in the persistence and detection of metabolic labeling using this compound. Since OGA removes the O-GlcNAz modification, its activity directly influences the cellular levels of proteins bearing this tag nih.gov. In the presence of active OGA, the O-GlcNAz modification is dynamic, being added by OGT and removed by OGA frontiersin.org. This turnover rate affects the steady-state level of labeled proteins.

Conversely, inhibiting OGA activity can lead to an increase in global O-GlcNAz levels on proteins when this compound is supplied metabolically nih.gov. This is because the removal of the modification is reduced, shifting the balance towards increased O-GlcNAcylation (or O-GlcNAzylation in this case) nih.gov. Therefore, manipulating OGA activity, for example, through the use of OGA inhibitors like PUGNAc, can be a strategy to enhance the metabolic labeling signal and potentially increase the pool of O-GlcNAz-modified proteins for downstream analysis nih.gov.

The dynamic interplay between OGT and OGA, and OGA's ability to cleave O-GlcNAz, means that the observed metabolic labeling is a reflection of the balance between the incorporation of GlcNAz by OGT and its removal by OGA. Factors affecting the activity or expression of either enzyme will impact the extent and duration of protein O-GlcNAz labeling frontiersin.org.

While this compound is a valuable tool, it's important to note that its metabolic utilization and the resulting labeling can be influenced by cellular conditions and the efficiency of its conversion and incorporation synvenio.com. Some studies suggest that the conversion of peracetylated GlcNAz to this compound might not be highly efficient in all cell types, potentially limiting labeling efficiency synvenio.com. Furthermore, this compound can potentially be epimerized to UDP-GalNAz, leading to the labeling of other glycan types synvenio.com. Despite these considerations, OGA's activity remains a key factor in regulating the cellular levels of proteins modified with O-GlcNAz introduced through metabolic labeling.

Bioorthogonal Ligation Methodologies Employing Udp Glcnaz Labeled Biomolecules

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Glycoprotein (B1211001) Analysis

CuAAC, often referred to as "click chemistry," is a widely used bioorthogonal reaction for tagging azide-modified glycans with alkyne-functionalized probes rsc.org. This reaction is highly efficient and precise, proceeding under mild conditions . In the context of UDP-GlcNAz, CuAAC is utilized to attach various probes to the azide-labeled glycoproteins that have incorporated the modified sugar metabolically researchgate.net. This allows for the visualization, enrichment, and identification of glycoproteins in both cellular lysates and, with optimized conditions, in live cells frontiersin.orgresearchgate.net. For instance, CuAAC has been employed with alkyne-biotin to capture azide-incorporated glycoproteins from cell lysates for subsequent analysis by mass spectrometry-based proteomics researchgate.net. Despite its high efficiency, the requirement for a copper catalyst introduces toxicity concerns, particularly for live cell applications, necessitating careful optimization mdpi.comresearchgate.net.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live Cell Applications

SPAAC is an alternative to CuAAC that addresses the issue of copper toxicity, making it suitable for live cell applications mdpi.comresearchgate.net. This reaction utilizes strained cyclooctynes that react with azides without the need for a metal catalyst mdpi.com. This compound-labeled glycoproteins can undergo SPAAC with probes conjugated to strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) medchemexpress.com. This allows for the labeling and imaging of azide-modified glycans directly in living systems without the cytotoxic effects associated with copper mdpi.combiorxiv.org. SPAAC has been used to visualize azide (B81097) incorporation into bacterial glycans, demonstrating its utility for studying glycosylation in live organisms biorxiv.org. While biocompatible, SPAAC reactions can be slower than CuAAC thermofisher.com.

Staudinger Ligation for Azide Detection

The Staudinger ligation is another bioorthogonal reaction used for the detection and modification of azide-labeled biomolecules pnas.orgmdpi.com. This reaction involves the reaction of an azide with a triarylphosphine, typically yielding an aza-ylide intermediate that can then be trapped with an electrophile to form a stable covalent bond pnas.org. In the context of this compound, the Staudinger ligation allows for the covalent derivatization of O-azidoacetylglucosamine-modified proteins with phosphine (B1218219) reagents conjugated to various probes pnas.org. This method has been successfully applied for identifying O-GlcNAc-modified proteins from living cells or those modified in vitro pnas.org. Like SPAAC, the Staudinger ligation does not require a metal catalyst, contributing to its biocompatibility, although it can be slower than CuAAC thermofisher.com.

Design and Application of Bifunctional and Trifunctional Bioorthogonal Probes

The bioorthogonal reactions enabled by this compound facilitate the design and application of probes with multiple functionalities thermofisher.comresearchgate.net. Bifunctional probes typically contain a bioorthogonal handle (like an alkyne or phosphine) for reaction with the azide and a reporter tag (e.g., fluorescent dye or biotin) for detection or enrichment thermofisher.com. Trifunctional probes, as the name suggests, incorporate three distinct functionalities, often including a bioorthogonal handle, a reporter tag, and a cleavable linker researchgate.net. These probes allow for more sophisticated experiments, such as simultaneous labeling, enrichment, and release of target biomolecules researchgate.net. For example, trifunctional probes with an alkyne tag, a fluorescent moiety, and a biotin (B1667282) tag have been developed for glycoproteomic research, enabling glycan enrichment and subsequent analysis mdpi.comresearchgate.net.

Integration with Reporter Tags (Fluorescent Dyes, Biotin, Affinity Tags, Isotopic Labels)

A key advantage of using this compound and bioorthogonal chemistry is the ability to integrate various reporter tags onto the labeled biomolecules oup.comnih.govsuny.edu. These tags allow for diverse downstream applications:

Fluorescent Dyes: Fluorescent probes conjugated to alkynes or phosphines enable the visualization of azide-labeled glycoproteins in cells or gels using fluorescence microscopy or scanning nih.govnih.gov. This is useful for studying the localization and dynamics of glycosylation .

Biotin: Biotin-conjugated probes facilitate the enrichment and isolation of azide-labeled glycoproteins using streptavidin affinity capture frontiersin.orgnih.govsuny.edu. This is a common strategy for preparing samples for proteomic analysis frontiersin.org.

Affinity Tags: Beyond biotin, other affinity tags can be used for specific enrichment strategies suny.edu.

Isotopic Labels: Incorporating isotopic labels into bioorthogonal probes allows for quantitative glycoproteomic studies rsc.orgnih.gov. Techniques like IsoTaG (Isotope-Targeted Glycoproteomics) utilize acid-cleavable biotin linkers containing isotopic labels, enabling the quantification of relative O-GlcNAcylation levels between different samples using mass spectrometry nih.gov.

The integration of these reporter tags with this compound metabolic labeling and bioorthogonal ligation provides powerful tools for the detection, analysis, and functional characterization of glycosylated biomolecules.

Academic Research Applications of Udp Glcnaz

Proteomic Profiling and Identification of Glycosylated Proteins

UDP-GlcNAz is widely employed in proteomic studies to profile and identify proteins modified with GlcNAc, particularly those undergoing O-GlcNAcylation. Metabolic labeling with peracetylated precursors of this compound, such as tetra-O-acetyl-N-azidoacetyl-glucosamine (Ac4GlcNAz) or tetra-O-acetyl-N-azidoacetyl-galactosamine (Ac4GalNAz), allows the azido (B1232118) sugar to enter cells and be converted to this compound through cellular metabolic pathways. mdpi.comnih.govfrontiersin.orgnih.govrsc.org OGT then utilizes this compound as a substrate to transfer the modified GlcNAz moiety onto serine or threonine residues of target proteins. mdpi.comnih.gov The incorporated azide (B81097) group serves as a handle for subsequent chemical reactions that facilitate the isolation and identification of these labeled proteins. nih.govmdpi.com

A key step in the proteomic analysis of glycosylation using this compound is the enrichment of the labeled glycoconjugates. Following metabolic labeling, cells or protein lysates are subjected to bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate the azide-labeled proteins to an affinity tag, commonly biotin (B1667282). nih.govfrontiersin.orgnih.govmdpi.com For instance, GlcNAz-labeled proteins can be conjugated to biotinylated phosphine (B1218219) via Staudinger ligation or to alkyne-biotin via click chemistry. mdpi.comnih.gov The biotinylated proteins are then affinity-purified using streptavidin-coated beads. mdpi.comnih.gov This enrichment step effectively isolates the glycosylated proteins from the complex cellular proteome, significantly reducing sample complexity for downstream analysis. oup.com Chemoenzymatic methods have also been developed, where a mutant galactosyltransferase is used to transfer an azide-containing sugar analog, like UDP-GalNAz (which can be interconverted with this compound), onto O-GlcNAc moieties, followed by click chemistry for enrichment. mdpi.comacs.orgpnas.orgnih.govpnas.org

Mass spectrometry (MS) is a central technology for identifying and characterizing the proteins enriched through affinity purification. oup.comresearchgate.net Labeled and enriched proteins are typically digested into peptides, and the resulting glycopeptides (peptides with attached glycans) or deglycosylated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or nano-HPLC-MS/MS. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.netfrontiersin.orgnih.gov These techniques allow for the determination of peptide sequences and the identification of the proteins from which they originated. researchgate.net The presence of the modified sugar (GlcNAz) or a chemical tag attached to it provides a mass signature that aids in the identification of glycosylated peptides. nih.gov Various MS fragmentation methods, including collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD), are employed to obtain structural information about the peptides and attached glycans. researchgate.netnih.govresearchgate.netacs.org

Identifying the specific amino acid residues (serine or threonine for O-GlcNAcylation) where glycosylation occurs is a critical aspect of studying its function. While identifying glycosylated proteins provides a global view, site-mapping offers detailed insights into the regulatory potential of the modification. mdpi.compnas.org The lability of the O-GlcNAc linkage under standard CID fragmentation can make site-mapping challenging as the glycan may be lost before peptide fragmentation. researchgate.netacs.org However, techniques like ETD are particularly useful for O-GlcNAc site-mapping because they preferentially cleave the peptide backbone while leaving the glycosidic bond intact, allowing for the localization of the modification site on the peptide fragment. researchgate.netacs.org Chemoenzymatic methods combined with MS have also been developed for site-specific analysis of protein O-GlcNAcylation. acs.org By analyzing the fragmentation patterns in MS/MS spectra, researchers can pinpoint the exact serine or threonine residues that were modified with GlcNAz. researchgate.netacs.org

Mass Spectrometry-Based Glycoproteomics (e.g., Nano-HPLC-MS/MS, LC-MS/MS)

Investigation of Glycosylation Dynamics and Regulatory Mechanisms

Beyond identifying glycosylated proteins, this compound-based metabolic labeling is invaluable for studying the dynamic nature of glycosylation, including the rates of glycan addition and removal, and how these processes are regulated.

Pulse-chase metabolic labeling experiments using azido sugars like precursors to this compound allow researchers to investigate the turnover rates of glycosylated proteins and the dynamics of the glycan modification itself. pnas.orgnih.govresearchgate.netpnas.orgbiorxiv.org In a typical pulse-chase experiment, cells are first incubated with the azido sugar (the "pulse") to label newly synthesized glycoconjugates. pnas.orgpnas.org The media is then replaced with fresh media lacking the azido sugar but potentially containing an excess of the natural sugar or an inhibitor (the "chase"). pnas.org By collecting samples at different time points during the chase period and quantifying the amount of labeled protein remaining, the degradation rates of the glycosylated proteins or the removal rates of the glycan modifications can be determined. pnas.orgnih.govresearchgate.netpnas.org This approach provides time-resolved information about glycosylation dynamics, which is difficult to obtain with static labeling methods. pnas.orgpnas.org

Mechanistic Studies on Glycosylation in Response to Cellular Stimuli

O-GlcNAcylation is a dynamic modification that responds rapidly to various cellular stimuli, including nutrient availability and stress conditions mdpi.comcapes.gov.brnih.gov. UDP-GlcNAc, the donor substrate for OGT, is synthesized through the hexosamine biosynthetic pathway (HBP), which integrates metabolic signals from glucose, glutamine, acetyl-CoA, and UTP ahajournals.orgresearchgate.net. This makes O-GlcNAcylation a sensor of the cell's metabolic state rsc.orgnih.govfrontiersin.org.

This compound, by acting as an unnatural substrate for OGT, allows researchers to study how O-GlcNAcylation levels and specific protein modifications change in response to different stimuli. By metabolically labeling cells with this compound precursors under various conditions (e.g., nutrient deprivation, oxidative stress, heat shock), researchers can capture the O-GlcNAc profile at a specific time point mdpi.comahajournals.org. Subsequent bioorthogonal conjugation with detection probes enables the analysis of global O-GlcNAc changes or the identification of specific proteins that become O-GlcNAcylated or deglycosylated in response to the stimulus mdpi.com.

For example, studies have shown that O-GlcNAc levels can change significantly in response to stressors like hydrogen peroxide, ammonia, and hypoxia-reoxygenation mdpi.com. While global increases in O-GlcNAc are often observed during stress, the dynamics can be complex, with some proteins showing decreased O-GlcNAcylation mdpi.com. Using this compound-based approaches coupled with mass spectrometry, researchers can identify these stimulus-specific changes in O-GlcNAcylation on individual proteins, providing insights into the underlying regulatory mechanisms mdpi.com.

Furthermore, this compound can be used to investigate the interplay between O-GlcNAcylation and other post-translational modifications, such as phosphorylation, which often occur on adjacent or the same residues and can be influenced by cellular stimuli rndsystems.comrsc.org. By employing strategies that allow for the simultaneous detection of O-GlcNAc and phosphorylation, researchers can gain a more comprehensive understanding of how these modifications coordinately regulate protein function in response to cellular signals.

Cellular and Subcellular Glycan Imaging and Visualization

Visualizing glycans in their native cellular environment is crucial for understanding their functions. This compound, through metabolic glycoengineering and subsequent bioorthogonal chemistry, provides a powerful approach for imaging O-GlcNAcylated proteins within cells and even in live organisms pnas.orgnih.gov.

Fluorescence Microscopy Techniques (e.g., FRET, FLIM-FRET)

Fluorescence microscopy techniques, including Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy-FRET (FLIM-FRET), can be employed with this compound-based labeling to visualize O-GlcNAcylation with high spatial resolution mdpi.comnih.govresearchgate.net.

In this approach, a protein of interest is genetically fused to a fluorescent protein (e.g., GFP) that acts as a FRET donor mdpi.comnih.gov. Cells are then metabolically labeled with a this compound precursor, and the incorporated azide groups on the O-GlcNAcylated protein are conjugated to an acceptor fluorophore via click chemistry mdpi.comnih.gov. When the donor and acceptor fluorophores are in close proximity (typically within 10 nm), energy transfer occurs, leading to a decrease in the donor's fluorescence lifetime or intensity, which can be detected by FLIM-FRET or conventional FRET microscopy mdpi.comnih.gov. This allows for the visualization of the O-GlcNAcylation status of the specific protein within the cell mdpi.comnih.gov.

This technique is particularly useful for studying the dynamic O-GlcNAcylation of specific proteins in different cellular compartments or in response to localized stimuli. For example, FLIM-FRET has been used to image the O-GlcNAcylation state of proteins like β-catenin and tau within cells mdpi.comresearchgate.net.

Visualization of Glycans in Live Cells and Organisms

Metabolic labeling with this compound precursors and subsequent bioorthogonal reactions have enabled the visualization of glycans not only in fixed cells but also in live cells and whole organisms pnas.orgnih.govrsc.org. The bioorthogonal nature of the azide group and the click chemistry reactions allows labeling to occur without significantly interfering with normal cellular processes, making it suitable for live-cell imaging mdpi.compnas.org.

After metabolic incorporation of the azido sugar, a fluorescent probe containing a complementary functional group (e.g., alkyne or phosphine) is introduced to the live cells or organism pnas.orgnih.gov. The click reaction between the azide and the probe covalently links the fluorophore to the O-GlcNAcylated proteins, allowing their visualization using fluorescence microscopy pnas.orgnih.gov.

This methodology has been successfully applied to visualize glycans in various model systems, including cultured mammalian cells, zebrafish embryos, and Caenorhabditis elegans pnas.orgnih.govrsc.org. While Ac4GalNAz has been more widely used for imaging mucin-type O-glycans in live organisms, its metabolic conversion to this compound also contributes to the labeling of O-GlcNAcylated proteins, allowing for their visualization rsc.orgpnas.orgnih.gov.

Challenges in live-cell and organism imaging include achieving sufficient probe penetration and minimizing non-specific labeling pnas.orgrsc.org. However, ongoing advancements in probe design and labeling strategies continue to improve the specificity and efficiency of glycan visualization using metabolic glycoengineering approaches rsc.orgresearchgate.net.

Elucidation of Glycan Function in Fundamental Cellular Processes

O-GlcNAcylation, regulated by the opposing actions of OGT and O-GlcNAcase (OGA), is involved in a wide array of fundamental cellular processes mdpi.comrndsystems.com. This compound-based tools contribute to the elucidation of glycan function by allowing for the identification of O-GlcNAcylated proteins involved in specific pathways and the investigation of how this modification impacts their activity and interactions.

Roles of O-GlcNAcylation in Signal Transduction Pathways

O-GlcNAcylation plays a significant role in regulating various signal transduction pathways mdpi.comrndsystems.comnih.gov. As a metabolic sensor, O-GlcNAc can integrate information about the cell's nutrient status and stress levels to modulate signaling cascades nih.govnih.govpeerj.com.

This compound can be used to identify proteins within signaling pathways that are subject to O-GlcNAcylation. By labeling cells with this compound precursors and using click chemistry coupled with proteomics, researchers can enrich and identify O-GlcNAcylated proteins involved in specific signaling events mdpi.compnas.org. This has revealed that many key components of signaling pathways, including kinases, phosphatases, and transcription factors, are O-GlcNAcylated mdpi.comnih.gov.

Studies have linked O-GlcNAcylation to the regulation of pathways such as the MAPK pathway, PI3K/Akt signaling, and Wnt/β-catenin signaling nih.govresearchgate.net. This compound-based tools provide a means to dissect the precise roles of O-GlcNAc on specific proteins within these complex networks.

O-GlcNAcylation in Cell Cycle Regulation and Stress Response

O-GlcNAcylation is intimately involved in regulating the cell cycle and mediating cellular responses to stress mdpi.comrndsystems.comfrontiersin.org. Dynamic changes in O-GlcNAc levels occur throughout the cell cycle, and this modification affects the function of numerous cell cycle regulatory proteins frontiersin.orgplos.org.

This compound can be used to identify cell cycle proteins that are O-GlcNAcylated at different stages. By applying metabolic labeling at specific points in the cell cycle and analyzing the labeled proteome, researchers can gain insights into how O-GlcNAc dynamically regulates cell cycle progression frontiersin.org. Proteins involved in DNA replication, mitosis, and cytokinesis have been shown to be O-GlcNAcylated frontiersin.org.

In the context of stress response, O-GlcNAcylation is often rapidly induced and plays a protective role against various stressors mdpi.comrndsystems.com. This compound allows for the identification of proteins that become O-GlcNAcylated in response to stress, helping to understand the molecular mechanisms by which O-GlcNAc contributes to cellular resilience mdpi.comahajournals.org. For example, O-GlcNAcylation has been implicated in regulating the heat shock response and oxidative stress response mdpi.com.

By combining this compound labeling with techniques that assess cell cycle progression or stress markers, researchers can directly link changes in O-GlcNAcylation on specific proteins to functional outcomes in these processes. This provides a powerful approach to unraveling the complex roles of O-GlcNAc in maintaining cellular homeostasis and responding to challenging conditions.

Impact on Protein Stability, Localization, and Trafficking

This compound is utilized in research to investigate protein glycosylation, specifically O-GlcNAcylation, a dynamic post-translational modification where a single N-acetylglucosamine residue is attached to serine or threonine residues of intracellular proteins mdpi.com. O-GlcNAc Transferase (OGT) can utilize this compound as a substrate, attaching the GlcNAz moiety to target proteins mdpi.comglpbio.com. This allows researchers to label O-GlcNAcylated proteins with a bioorthogonal handle mdpi.com.

Studies have shown that this compound can be incorporated into nuclear proteins in mammalian cell lines, such as Jurkat cells medchemexpress.com. This metabolic labeling approach, followed by techniques like Staudinger ligation or click chemistry with a detectable probe (e.g., biotinylated phosphine), enables the identification and analysis of O-GlcNAc-modified proteins mdpi.com. While the direct impact on protein localization and trafficking of nascent polypeptide chains using this compound is an active area of investigation, research into O-GlcNAcylation in general indicates its influence on protein stability, transcriptional regulation, and signal transduction, suggesting potential indirect effects on these processes mdpi.com. The ability to label and isolate O-GlcNAcylated proteins using this compound provides a method to explore these functional consequences.

Glycan Engineering and Remodeling of Biological Surfaces

This compound plays a significant role in strategies aimed at engineering and remodeling the glycan structures present on biological surfaces, particularly on cells. This involves both exo-enzymatic and metabolic approaches to introduce azide-functionalized glycans.

Exo-Enzymatic Glyco-Engineering of Cell Surface Glycans

Exo-enzymatic glyco-engineering utilizes glycosyltransferase enzymes in vitro or on the cell surface to install specific glycan motifs nih.govbiorxiv.orgbiorxiv.orgresearchgate.netfigshare.com. This compound serves as a donor substrate for certain glycosyltransferases, allowing the enzymatic transfer of the azide-modified GlcNAc residue onto existing glycans on the cell surface nih.govbiorxiv.orgbiorxiv.orgresearchgate.net.

For instance, the human GlcNAc-transferase B3GNT2 has been shown to tolerate this compound as a donor substrate, enabling the installation of GlcNAz onto cell-surface glycans nih.govbiorxiv.orgbiorxiv.orgresearchgate.net. This process can be enhanced by pre-treating cells with sialidases to expose more acceptor sites biorxiv.org. Furthermore, GlcNAz-engineered cells can be subsequently modified by other glycosyltransferases, such as B4GalT1, using UDP-Gal to form LacNAz (azide-modified N-acetyl-lactosamine) motifs on the cell surface nih.govbiorxiv.orgbiorxiv.orgresearchgate.net. This approach allows for the selective display of bioorthogonal functional groups on specific glycan structures, providing a handle for downstream applications like imaging and probing interactions with glycan-binding proteins nih.govbiorxiv.orgbiorxiv.orgresearchgate.net.

Research has demonstrated the feasibility of this strategy across different mammalian cell types, including Jurkat and U937 suspension cells, and HS-578-T and HEK293T adherent cells biorxiv.org. The level of GlcNAz installation can be dependent on the concentration of supplied this compound biorxiv.org. While B3GNT2 shows lower tolerance for modified UDP-GlcNAc derivatives compared to the natural substrate, this exo-enzymatic method expands the toolbox for selectively introducing unnatural glyco-motifs onto cell surfaces nih.govbiorxiv.org.

Metabolic Engineering of Bacterial Polysaccharides

Metabolic engineering involves introducing modified sugar precursors into cells, which are then processed and incorporated into cellular glycans through endogenous metabolic pathways nih.govscholaris.cafrontiersin.org. This compound is a key intermediate in the metabolic labeling of bacterial glycans with the azide handle, typically generated intracellularly from the uptake and processing of N-azidoacetylglucosamine (GlcNAz) nih.govscholaris.cabiorxiv.org.

In Escherichia coli, GlcNAz can be converted to this compound through engineered pathways, such as the expression of the promiscuous kinase NahK, which bypasses the natural GlcNAc salvage pathway that would otherwise remove the azide modification nih.govscholaris.cabiorxiv.org. The intracellularly produced this compound is then available for incorporation into various bacterial glycans nih.govscholaris.cabiorxiv.org.

Studies in E. coli have investigated the incorporation of GlcNAz into major cell envelope glycans, including peptidoglycan (PGN), poly-β-1,6-N-acetylglucosamine (PNAG), lipopolysaccharide (LPS), and enterobacterial common antigen (ECA) nih.govbiorxiv.orgacs.orgnih.gov. Research indicates that GlcNAz is readily incorporated into peptidoglycan, which is a crucial component of the bacterial cell wall nih.govbiorxiv.orgacs.orgnih.govresearchgate.netnih.govnih.gov. Lower levels of incorporation have been observed in PNAG, a biofilm-related exopolysaccharide, while incorporation into LPS and ECA was not detected in these studies nih.govbiorxiv.orgacs.orgnih.gov. The promiscuity of enzymes like the PNAG synthase (PgaCD) towards this compound can influence the extent of incorporation into specific polysaccharides nih.govacs.org.

Metabolic labeling with GlcNAz and its subsequent conversion to this compound provides a powerful method to study the biosynthesis and dynamics of bacterial cell wall components and exopolysaccharides nih.govscholaris.canih.govresearchgate.netnih.govnih.gov. This approach allows for the visualization and characterization of these structures using click chemistry, offering insights into bacterial growth, biofilm formation, and interactions with the host scholaris.ca.

Studies in Diverse Biological Systems

The application of this compound and its precursor GlcNAz extends to a variety of biological systems, enabling researchers to study glycosylation in both eukaryotic and prokaryotic contexts.

Mammalian Cell Culture Models

Mammalian cell culture models are widely used to study protein O-GlcNAcylation and cell surface glycosylation using this compound and GlcNAz medchemexpress.commdpi.comnih.gov. As discussed previously, this compound is utilized as a substrate for OGT to label intracellular proteins in various cell lines, including human embryonic kidney (293T), mouse embryonic fibroblasts (NIH/3T3), human colorectal carcinoma (HCT116), mouse hepatocytes (AML12, Hepa1-6), human cervical carcinoma (HeLa), and primary mouse fibroblasts medchemexpress.commdpi.comnih.gov.

These studies help in understanding the role of O-GlcNAcylation in cellular processes and how it is affected by metabolic conditions mdpi.comnih.gov. Additionally, mammalian cells are used in exo-enzymatic glyco-engineering experiments where this compound is applied externally with glycosyltransferases to modify cell surface glycans nih.govbiorxiv.orgbiorxiv.orgresearchgate.net. This allows for the investigation of specific glycan motifs and their interactions with binding proteins in a controlled environment nih.govbiorxiv.org.

Research has quantified UDP-GlcNAc levels in various mammalian cell lines, showing variability between cell types and responsiveness to metabolic changes like glucose availability nih.gov. While these studies primarily focus on UDP-GlcNAc, they provide essential context for understanding the metabolic pathways that also process GlcNAz into this compound in these systems.

Plant Glycosylation Studies (e.g., Arabidopsis)

In plants, including Arabidopsis thaliana, UDP-GlcNAc is a crucial substrate for various glycosylation events, such as protein N-glycosylation and O-GlcNAcylation. frontiersin.org this compound has been utilized as a metabolic reporter to study these processes.

Studies in Arabidopsis have shown that UDP-glucose 4-epimerases (UGEs), enzymes known to interconvert UDP-Galactose and UDP-Glucose, can also catalyze the interconversion between UDP-GlcNAc and UDP-GalNAc, as well as their azide-modified counterparts, this compound and UDP-GalNAz. researchgate.net This indicates that this compound can enter the plant's nucleotide sugar metabolic pathways. Research using Arabidopsis UDP-glucose 4-epimerase (AtUGE) isoforms (AtUGE1-5) demonstrated their ability to interconvert UDP-GalNAz and this compound with equilibrium constants similar to those for the natural substrates. researchgate.net

Furthermore, UDP-GlcNAc is transported into the endoplasmic reticulum (ER) lumen by specific transporters, such as REPRESSOR OF CYTOKININ DEFICIENCY 1 (ROCK1) in Arabidopsis. nih.gov While the direct transport of this compound by ROCK1 is not explicitly detailed in the search results, the metabolic interconversion of azido-modified sugars suggests that this compound could potentially be involved in processes requiring ER-localized UDP-GlcNAc.

Research involving Arabidopsis mutants with impaired UDP-GlcNAc biosynthesis, such as those with reduced N-acetylglucosamine-1-P uridylyltransferase (GlcNAc1pUT) expression, highlights the importance of sufficient UDP-GlcNAc levels for protein N-glycosylation and plant development. frontiersin.org While these studies primarily focus on the natural substrate, they provide a context where this compound could be used to probe the impact of altered GlcNAc metabolism on glycosylation pathways and downstream biological processes in Arabidopsis.

The O-GlcNAc modification, the addition of a single GlcNAc residue to serine or threonine residues of nuclear and cytoplasmic proteins, is also conserved in Arabidopsis. pnas.org The enzyme catalyzing this modification, OGTase, utilizes UDP-GlcNAc as a substrate. pnas.org this compound, after metabolic conversion from an azide-modified GlcNAc precursor like Ac4GlcNAz, can serve as a substrate for OGTase in vitro, allowing for the labeling and identification of O-GlcNAc modified proteins. pnas.org This principle can be applied in plant systems like Arabidopsis to study O-GlcNAcylation.

Investigation of Non-Canonical RNA Modifications

This compound has emerged as a valuable tool for investigating non-canonical RNA modifications, specifically those involving the attachment of UDP-sugar moieties to the 5' end of RNA. oup.comnih.govresearchgate.net These UDP-sugar caps (B75204) are a recently discovered class of non-canonical RNA modifications found in both prokaryotes and eukaryotes. oup.combiorxiv.org

The synthesis of this compound-capped RNA can be achieved enzymatically, primarily through in vitro transcription reactions. While the direct incorporation of UDP-sugars by RNA polymerases can be inefficient, using a 5'-sugar-modified uridine-guanosine (UpG) dinucleotide as an initiating substrate for T7 RNA polymerase-catalyzed in vitro transcription allows for efficient generation of sugar-capped RNAs. researchgate.net

Researchers have successfully employed this approach to synthesize RNAs capped with UDP-GlcNAc and its N-azidoacetyl derivative, this compound, using T7 RNA polymerase and the corresponding sugar-capped UpG dinucleotides. oup.comnih.govresearchgate.net This enzymatic method provides access to model this compound-capped RNAs of different lengths and sequences, which are essential tools for studying their properties and interactions with cellular factors. oup.comnih.gov

This compound-capped RNA is particularly useful for characterizing enzymes that process or remove these non-canonical caps. Nudix (Nucleoside diphosphate (B83284) X) hydrolases are a family of enzymes known to cleave phosphoanhydride bonds in various substrates, including some RNA cap structures. oup.commdpi.com

Studies have identified human Nudix hydrolase Nudt5 (hNudt5) as an enzyme capable of efficiently decapping UDP-GlcNAc-RNA and azide-labeled this compound-RNA in vitro. oup.comnih.govresearchgate.netmdpi.com This decapping activity involves the hydrolysis of the pyrophosphate bridge of the sugar cap, resulting in a 5'-monophosphate RNA. oup.com The ability of hNudt5 to act on this compound-RNA makes this modified RNA substrate valuable for studying the kinetics and specificity of this decapping enzyme. oup.com

The characterization of enzymes like hNudt5 using this compound-capped RNA is crucial for understanding the biological roles of UDP-sugar-capped RNAs and how their levels are regulated within the cell. oup.comnih.gov These enzymatic tools, in conjunction with synthetic access to capped RNAs like this compound-RNA, are important for developing methods to capture and sequence UDP-GlcNAc-RNA, ultimately aiming to elucidate its physiological significance. oup.comnih.gov

Advanced Methodological Considerations and Future Research Directions

Strategies for Enhancing Labeling Efficiency and Glycan Specificity

Achieving efficient and specific labeling of glycans using metabolic reporters like UDP-GlcNAz is critical for accurate downstream analysis. Several strategies are employed to optimize this process.

Optimizing Precursor Choice and Concentration

The choice and concentration of the metabolic precursor fed to cells significantly impact the efficiency of this compound biosynthesis and subsequent glycan labeling. Ac4GlcNAz, a peracetylated form of N-azidoacetylglucosamine (GlcNAz), is a common precursor that is metabolized to this compound within cells mdpi.comrsc.org. However, the efficiency of this conversion can be limited by bottlenecks in the GlcNAc salvage pathway, particularly at the UDP-GlcNAc pyrophosphorylase step nih.gov.

Studies have shown that using alternative precursors, such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz), can lead to more robust labeling of O-GlcNAcylation. This is because Ac4GalNAz is metabolized to UDP-GalNAz, which is then efficiently epimerized to this compound by the enzyme UDP-galactose 4′-epimerase (GALE) nih.govpnas.orgresearchgate.net. This metabolic cross-talk provides an alternative route to generate intracellular this compound pools suitable for O-GlcNAc transferase (OGT) activity pnas.org.

Optimizing the concentration of the chosen precursor is also vital. Research indicates that labeling can be concentration-dependent, with increased concentrations of this compound precursors leading to enhanced labeling, although this can reach a plateau biorxiv.org. For instance, increasing this compound concentration from 0.2 mM to 2 mM was shown to enhance labeling in one study biorxiv.org. However, the optimal concentration can vary depending on the cell type and the specific metabolic reporter used nih.gov.

Modulation of Cellular Metabolic State for Improved Labeling

The metabolic state of the cell can influence the efficiency of metabolic labeling with this compound precursors. The hexosamine biosynthetic pathway (HBP), which produces UDP-GlcNAc endogenously, can compete with the metabolic conversion of synthetic precursors to this compound pnas.org. Modulating the activity of enzymes within the HBP or related pathways can potentially enhance the incorporation of the azido (B1232118) sugar.

For example, overexpression of enzymes involved in the salvage pathway, such as UDP-GlcNAc pyrophosphorylase (AGX1 or AGX2), has been shown to increase the biosynthesis of this compound from GlcNAz precursors, leading to enhanced glycan labeling pnas.orgpnas.orgresearchgate.net. Conversely, inhibiting enzymes in competing pathways or influencing nutrient availability (like glucose) which impacts HBP flux, could theoretically favor the incorporation of the exogenous azido sugar, although this requires careful consideration to avoid unintended cellular perturbations nih.govnih.gov.

Development of Reporter Molecules for Selective Glycan Types (e.g., N-linked vs. O-linked)

A significant challenge in metabolic labeling with GlcNAz-based probes is their potential incorporation into multiple glycan types, including N-linked glycans, O-linked glycans (both O-GlcNAc and mucin-type O-linked), and even other glycoconjugates rsc.orgpnas.orgrsc.orgnih.gov. This lack of specificity arises because this compound is a substrate for various glycosyltransferases involved in different pathways, and due to metabolic interconversion, particularly the epimerization between this compound and UDP-GalNAz by GALE pnas.orgnih.govbiorxiv.org.

Developing reporter molecules with improved specificity for particular glycan types is a key area of research. This involves designing modified monosaccharides that are preferentially processed by the biosynthetic machinery leading to a specific glycan class or are poor substrates for enzymes in competing pathways.

One approach is to introduce modifications at different positions on the sugar ring or alter the N-acyl group to influence substrate recognition by glycosyltransferases and epimerases nih.govbiorxiv.org. For instance, GalNAzMe, a modified GalNAz analog with a branched acylamide side chain, has been developed to resist epimerization by GALE, making it a more specific probe for O-GalNAc glycosylation compared to conventional GalNAz pnas.orgnih.govbiorxiv.org.

Another strategy involves modifying the precursor such that it bypasses certain metabolic steps, directing it towards a specific pathway. For example, a modified GlcNAc analog bearing an azide (B81097) at the 6-position (Ac36AzGlcNAc) was designed to avoid the initial phosphorylation step of the canonical salvage pathway, aiming for more selective O-GlcNAc probing rsc.org.

Despite these efforts, achieving complete selectivity for N-linked glycans using GlcNAc-based MCRs remains challenging due to the shared monosaccharide building blocks and metabolic interconversion rsc.org.

Expanding the Repertoire of Glycan Modifications Amenable to Azide Probing

While this compound is primarily associated with labeling GlcNAc-containing glycans, the broader principle of using azide-tagged nucleotide sugars can be extended to probe other glycan modifications. This involves synthesizing azide-modified versions of other monosaccharides and verifying their metabolic conversion to the corresponding nucleotide sugars and incorporation into glycans.

Intersections with Other Glycosylation Pathways and Metabolites

Metabolic cross-talk exists between various glycosylation pathways and other cellular metabolic processes mdpi.compnas.org. Understanding these intersections is crucial for interpreting metabolic labeling results and for designing probes that can target specific modifications or pathways.

While this compound is primarily incorporated into N-linked and O-linked glycans, GlcNAc and its derivatives can also be involved in other cellular processes. For example, UDP-GlcNAc is a precursor for the biosynthesis of glycosaminoglycans researchgate.net. Metabolic labeling with GlcNAz can potentially lead to some incorporation into these structures, although studies suggest a preference for protein glycosylation under typical conditions biorxiv.org.

Furthermore, recent research has revealed unexpected destinations for sugar metabolites. For instance, Ac4ManNAz, a precursor typically used to label sialic acids, has been shown to label glycosylated RNA (glycoRNA), highlighting the potential for metabolic probes to reveal novel types of glycosylation acs.org. Similarly, Ac4GlcNAz and Ac4GalNAz have also been used to probe RNA glycosylation acs.org. This indicates that the metabolic fate of azido sugars can extend beyond traditional protein and lipid glycosylation, intersecting with nucleic acid modifications oup.comnih.gov.

Investigating these intersections can lead to the discovery of new glycan modifications and their biological roles.

Development of Next-Generation Chemical Probes and Engineered Enzymatic Tools

The field is continuously evolving with the development of next-generation chemical probes and engineered enzymatic tools to improve the precision and scope of glycan labeling.

Next-generation chemical probes aim to enhance specificity, improve metabolic conversion, or offer new functionalities. This includes designing probes with altered structures to favor specific glycosyltransferases or resist unwanted metabolic transformations pnas.orgnih.govbiorxiv.org. Probes with different bioorthogonal handles (e.g., alkynes, strained cyclooctynes) are also being developed to allow for diverse downstream detection and enrichment strategies mdpi.comcaltech.edu.

Engineered enzymatic tools play a crucial role in enhancing labeling efficiency and specificity, particularly in chemoenzymatic labeling approaches nih.govacs.org. Glycosyltransferases with altered substrate specificity can be engineered to preferentially utilize unnatural nucleotide sugar donors like this compound or its analogs mdpi.combiorxiv.orgpnas.orgresearchgate.netcicbiomagune.es. The "bump-and-hole" engineering strategy, for example, involves creating a modified enzyme with an enlarged active site ("hole") that can accommodate a corresponding modified sugar donor with a bulky chemical handle ("bump"), thereby achieving orthogonal labeling by a specific enzyme pnas.orgcicbiomagune.esfrontiersin.org. This approach has been applied to GalNAc-transferases to enhance the labeling of O-GalNAc glycans with modified GalNAz probes pnas.orgresearchgate.netcicbiomagune.es.

Engineered enzymes can also be used to facilitate the biosynthesis of unnatural nucleotide sugars or to remove competing endogenous sugars mdpi.combiorxiv.org. The combination of advanced chemical probes and engineered enzymes offers powerful avenues for precise and selective glycan labeling in complex biological systems, paving the way for a deeper understanding of glycosylation in health and disease.

Rational Design of Bump-and-Hole Engineered Glycosyltransferases

The application of this compound in studying glycosylation is significantly enhanced by the rational design of engineered glycosyltransferases, particularly OGT, using the "bump-and-hole" strategy. This approach involves modifying the active site of the enzyme (creating a "hole") to specifically accommodate a modified UDP-sugar substrate like this compound (the "bump"), while reducing or eliminating the enzyme's activity towards its natural substrate, UDP-GlcNAc. pnas.orgportlandpress.comfrontiersin.orgresearchgate.net

This engineering allows for the selective incorporation of the azide-modified sugar into target glycoconjugates by the engineered enzyme, even in the presence of endogenous levels of the natural nucleotide sugar. portlandpress.comresearchgate.net For instance, a mutant OGT (C917A) has been reported to show a preference for transferring UDP-GlcNDAz (a related analog) compared to the natural UDP-GlcNAc, leading to enhanced incorporation of the unnatural sugar into proteins in vitro and in cells. researchgate.net This selective labeling strategy is crucial for reducing background labeling associated with the promiscuity of endogenous glycosyltransferases and metabolic pathways. rsc.orgfrontiersin.org

The bump-and-hole approach with this compound or similar analogs enables researchers to specifically probe the activity of a single glycosyltransferase or a set of related enzymes, providing a more precise understanding of their roles in cellular glycosylation. This is particularly valuable for enzymes like OGT, which has a broad range of protein substrates. mdpi.com

Synthesis of Hydrolysis-Resistant Metabolic Chemical Reporters

Metabolic chemical reporters (MCRs), such as peracetylated GlcNAz (Ac4GlcNAz), are often used as cell-permeable precursors that are converted intracellularly into the activated nucleotide sugar form, like this compound, by endogenous metabolic enzymes. rsc.orgfrontiersin.orgwikipedia.org A challenge with some MCRs is their potential hydrolysis or off-target reactions within the cell, which can affect labeling efficiency and specificity. frontiersin.org

While this compound itself is the enzymatic substrate and its stability in this context is related to enzyme kinetics, the stability and metabolic fate of its precursors (like GlcNAz or acetylated versions) are critical for efficient labeling. Modifications to the structure of GlcNAz precursors have been explored to improve their metabolic conversion and resistance to hydrolysis by cellular enzymes like O-GlcNAcase (OGA). frontiersin.orgresearchgate.net For example, Ac34dGlcNAz, a hydrolysis-resistant MCR lacking the 4'-OH group, has shown increased resistance to OGA hydrolysis and enhanced labeling efficiency and specificity for O-GlcNAc-modified proteins. frontiersin.orgresearchgate.net

However, it is important to note that per-O-acetylated sugar MCRs, including those leading to this compound formation, can potentially undergo non-enzymatic reactions with cellular components like cysteine residues, leading to off-target S-glycosylation. frontiersin.org Future research directions include the synthesis of novel GlcNAz precursors with improved stability profiles and reduced off-target reactivity, ensuring more specific and efficient metabolic labeling and subsequent formation of this compound for enzymatic transfer.

Integration with High-Throughput Screening and Bioinformatic Approaches

The bioorthogonal handle present in this compound-labeled glycoconjugates allows for their detection and enrichment using click chemistry, which can be readily integrated with high-throughput screening (HTS) and bioinformatic approaches. frontiersin.org

This compound-based labeling, followed by reaction with fluorescent or biotinylated probes via click chemistry, can be used in conjunction with techniques like flow cytometry (FACS) for high-throughput analysis and sorting of labeled cells based on their glycosylation status. biorxiv.orgbiorxiv.org This enables the screening of large cell populations or genetic libraries to identify factors influencing O-GlcNAcylation or the activity of OGT. High-throughput enzymatic assays using this compound as a substrate have also been developed for screening OGT inhibitors or identifying novel OGT substrates. mdpi.comacs.org

In quantitative glycoproteomics, this compound labeling combined with mass spectrometry (MS) allows for the identification and quantification of O-GlcNAc-modified proteins and sites on a large scale. frontiersin.orgnih.govfrontiersin.org Bioinformatic tools are essential for processing and interpreting the vast amounts of MS data generated, including identifying glycopeptides, determining glycosylation sites, and analyzing changes in O-GlcNAcylation levels under different conditions. nih.govfrontiersin.org This integration of chemical labeling, HTS techniques, and bioinformatics provides powerful platforms for system-wide analysis of O-GlcNAcylation and its biological roles.

Complementary Approaches in Glycoconjugate Analysis

This compound-based metabolic labeling is a powerful technique, but it is often used in conjunction with other complementary approaches for comprehensive glycoconjugate analysis.

Mass spectrometry is a key complementary technique used to identify and characterize the proteins and sites modified by O-GlcNAz. nih.govfrontiersin.orgnih.gov Following metabolic labeling and enrichment via click chemistry, MS-based glycoproteomics can provide detailed information about the specific glycoproteins and peptides that have incorporated the GlcNAz moiety. frontiersin.orgresearchgate.netbiorxiv.org

Lectin blotting and other lectin-based methods can be used to probe for the presence of specific glycan structures, including those containing terminal GlcNAc residues, which can complement the information obtained from this compound labeling. Wheat germ agglutinin (WGA), for example, recognizes terminal GlcNAc and is used in the detection and enrichment of O-GlcNAc. wikipedia.org

Enzymatic digestion using glycosidases, such as O-GlcNAcase (OGA) or PNGase F (for N-glycans), is often employed to confirm the type of glycosylation and to facilitate glycopeptide analysis by MS. frontiersin.orgbiorxiv.org While OGA removes natural O-GlcNAc, some modified GlcNAz structures might exhibit resistance to hydrolysis. frontiersin.orgresearchgate.net

Genetic methods, such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of glycosyltransferases (like OGT) or enzymes involved in nucleotide sugar biosynthesis, can be used in parallel with this compound labeling to validate the specificity of the labeling and to study the functional consequences of altered glycosylation. frontiersin.org

Combining this compound labeling with these diverse analytical techniques provides a more complete picture of glycosylation patterns, dynamics, and functions in biological systems.

Q & A

What are the standard methodologies for incorporating UDP-GlcNAz into glycoproteins for labeling studies?

This compound is widely used as a metabolic precursor for bioorthogonal labeling of O-GlcNAcylated proteins. A common approach involves in vitro enzymatic labeling using recombinant O-GlcNAc transferase (OGT) to transfer GlcNAz from this compound to target proteins, followed by click chemistry (e.g., Staudinger ligation or SPAAC) for detection . For cell-based studies , protocols often include metabolic incorporation via exogenous enzymes (e.g., B3GNT2 or EXT1/2) and subsequent labeling with probes like DBCO-biotin . Key steps include:

  • Optimizing enzyme-substrate ratios (e.g., 0.2–1.0 mM this compound with B3GNT2) .
  • Validating labeling efficiency via FACS, SDS-PAGE, or ELISA .
  • Controlling for background signal by including negative controls (e.g., enzyme-free reactions) .

How can researchers resolve discrepancies in this compound labeling efficiency across different cell lines?

Contradictions in labeling efficiency often arise from cell-specific metabolic pathways or enzyme expression levels . For example:

  • Suspended vs. adherent cells : Jurkat (suspended) cells show higher B3GNT2-mediated labeling than HEK293T (adherent) due to differences in membrane accessibility .
  • C4-epimerase activity : CHO cells with endogenous C4-epimerase efficiently convert UDP-GalNAz to this compound, whereas ldlD CHO cells require exogenous enzyme expression .
    To address these issues:
  • Perform dose-response curves to determine this compound saturation points .
  • Quantify intracellular this compound levels via LC-MS or HABA assays .
  • Use genetic tools (e.g., CRISPR knockouts or overexpression of salvage pathway enzymes like AGX2) to modulate metabolic flux .

What experimental designs are critical for tracing this compound metabolic pathways in mammalian cells?

Advanced studies require multi-omics integration and isotopic labeling :

  • Isotope tracing : Use ¹³C-labeled this compound to track incorporation into glycoproteins via mass spectrometry .
  • Enzyme overexpression : Co-express salvage pathway enzymes (e.g., NAGK, AGM1, AGX2) to bypass metabolic bottlenecks and enhance this compound biosynthesis .
  • Spatial analysis : Combine subcellular fractionation with click chemistry to localize O-GlcNAz modifications (e.g., nuclear vs. cytoplasmic) .
  • Cross-talk controls : Account for competing pathways (e.g., O-GlcNAcylation vs. N-linked glycosylation) using inhibitors like OSMI-1 .

How should researchers validate OGT specificity for this compound in enzymatic assays?

OGT’s ability to utilize this compound varies depending on isoform and experimental conditions. Key validation steps include:

  • In vitro assays : Incubate recombinant OGT with this compound and acceptor proteins (e.g., nucleoporin p62), then detect GlcNAz transfer via anti-biotin Western blot or phosphor-imager analysis .
  • Negative controls : Omit OGT or substitute UDP-GlcNAc to confirm GlcNAz-specific signal .
  • Kinetic analysis : Compare KmK_m and VmaxV_{max} values for this compound vs. UDP-GlcNAc to assess substrate preference .

What strategies mitigate low signal-to-noise ratios in this compound-based glycan imaging?

Poor signal often stems from low metabolic incorporation or non-specific probe binding . Solutions include:

  • Pre-treatment with neuraminidase : Remove sialic acids to expose underlying glycans for enzymatic labeling .
  • Tandem labeling : Combine this compound with other azido-sugars (e.g., Ac4GalNAz) to amplify signal via multi-step click chemistry .
  • Signal enhancement : Use streptavidin-HRP conjugates for blotting or fluorophore-conjugated DBCO probes for microscopy .

How can contradictory findings about this compound’s compatibility with Golgi glycosyltransferases be reconciled?

Studies report conflicting data on whether Golgi enzymes (e.g., B4GalT1) tolerate this compound. To resolve this:

  • Substrate screening : Test this compound against a panel of glycosyltransferases (e.g., B3GNT2, EXT1/2) using synthetic acceptors like LacNAcβ-MU .
  • Structural analysis : Perform molecular docking or mutagenesis to identify steric clashes (e.g., GlcNAz’s azide group) that hinder enzyme binding .
  • Competition assays : Compare enzymatic activity in the presence of this compound vs. UDP-GlcNAc to determine inhibitory effects .

What are best practices for ensuring reproducibility in this compound experiments?

  • Standardize reagents : Use HPLC-purified this compound to avoid contamination with UDP-GlcNAc .
  • Document enzyme sources : Specify recombinant enzyme batches (e.g., commercial vs. in-house) in methods .
  • Report Z’-factors : Include statistical metrics (e.g., Z’ > 0.5) for high-throughput screens to confirm assay robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.